2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O3S and its molecular weight is 378.39. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Drug Development
The structural complexity of this compound, which includes a quinoline moiety, suggests its potential in drug development. Quinoline derivatives are known for their pharmaceutical properties, including antiviral , anti-inflammatory , anticancer , and antimicrobial activities . This compound could be synthesized and modified to enhance these properties for therapeutic applications.
Organic Photovoltaic Devices
Compounds with difluoro groups have been used as building blocks for non-fullerene acceptors (NFAs) in organic photovoltaic devices . The electron-deficient nature of such compounds allows them to act as effective acceptors, improving the efficiency of solar cells.
Cancer Research
Indole derivatives, which are structurally related to the compound , have shown promise in cancer research due to their ability to inhibit proliferation, migration, and invasion of cancer cell lines . This compound could be investigated for similar antitumor properties.
Synthesis of Heterocycles
The compound’s structure is conducive to the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are valuable in creating new molecules with unique biological activities, which can be pivotal in the development of new drugs.
Anti-inflammatory and Analgesic Applications
Indole derivatives have demonstrated significant anti-inflammatory and analgesic activities. The compound could be explored for its potential to act as an anti-inflammatory agent, possibly offering a new avenue for pain management .
Antimicrobial and Antiviral Agents
The indole moiety present in the compound is known to possess antimicrobial and antiviral activities. This suggests that the compound could be used in the development of new antimicrobial and antiviral agents, which is particularly relevant in the face of rising antibiotic resistance .
Mechanism of Action
Target of action
Quinolones and indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of quinolones and indole derivatives can vary greatly depending on the specific compound and its targets. Some common modes of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication
Biochemical pathways
Quinolones and indole derivatives can affect a variety of biochemical pathways. For example, some quinolones inhibit the activity of DNA gyrase, an enzyme involved in DNA replication . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinolones and indole derivatives can vary greatly depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its lipophilicity, and its interactions with transport proteins and metabolic enzymes
Result of action
The molecular and cellular effects of quinolones and indole derivatives can include cell death, inhibition of cell growth, and induction of apoptosis
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of quinolones and indole derivatives
properties
IUPAC Name |
2,5-difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)18(10)23)21-26(24,25)16-8-12(19)4-5-15(16)20/h4-5,7-10,21H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOMJEYLWYIKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide |
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